6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(14)4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQCRVCEURNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Dioxopyrrolidines with Guanidine
A foundational method involves the condensation of 4-carbethoxy-2,3-dioxopyrrolidine (I ) with guanidine in ethanol under reflux. This reaction forms the pyrrolo[3,4-d]pyrimidine scaffold via cyclodehydration, yielding 4-carbethoxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (II ) with 75–80% efficiency.
$$
\text{C}7\text{H}{10}\text{N}2\text{O}3 \ (\text{I}) + \text{CH}5\text{N}3 \ \xrightarrow{\text{EtOH, Δ}} \ \text{C}7\text{H}8\text{N}4\text{O}2 \ (\text{II}) + \text{H}_2\text{O}
$$
Key conditions :
- Solvent: Anhydrous ethanol.
- Temperature: 80–85°C.
- Reaction time: 6–8 hours.
Cyclization via Staudinger/Aza-Wittig Reaction
An alternative route employs a tandem Staudinger/aza-Wittig reaction using 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-one. This method provides regioselective access to the pyrrolo[3,4-d]pyrimidine system with yields up to 68%.
Introduction of the 5-Chloro-2-methylbenzenesulfonyl Group
Sulfonylation of 6-Aminopyrrolo[3,4-d]pyrimidine
The intermediate 6-aminopyrrolo[3,4-d]pyrimidine (III ) is treated with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonamide group.
$$
\text{C}6\text{H}7\text{N}5 \ (\text{III}) + \text{C}7\text{H}6\text{ClO}2\text{S} \ \xrightarrow{\text{Base, DCM}} \ \text{C}{13}\text{H}{13}\text{ClN}4\text{O}2\text{S} + \text{HCl}
$$
Optimized conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Molar ratio: 1:1.2 (amine:sulfonyl chloride).
- Temperature: 0°C to room temperature.
- Yield: 65–72%.
One-Pot Synthesis via Sequential Cyclization-Sulfonylation
A streamlined approach involves generating the pyrrolo[3,4-d]pyrimidine core in situ followed by direct sulfonylation. For example, reacting 4-benzylidene-2,3-dioxopyrrolidine with guanidine and subsequent treatment with 5-chloro-2-methylbenzenesulfonyl chloride achieves a 58% overall yield.
Post-Functionalization and Purification
Chromatographic Purification
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from methanol/water mixtures enhances purity (>98%).
Analytical Characterization
- IR Spectroscopy : Key peaks include N–H stretch (3300 cm⁻¹), S=O asymmetric stretch (1360 cm⁻¹), and C–Cl stretch (750 cm⁻¹).
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 4.32 (t, 2H, pyrrolidine-H), 3.78 (t, 2H, pyrrolidine-H), 2.55 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation + Sulfonylation | 72 | 98 | High regioselectivity | Multi-step, time-consuming |
| Staudinger/Aza-Wittig | 68 | 95 | Single-step cyclization | Requires specialized reagents |
| One-Pot Synthesis | 58 | 90 | Reduced purification steps | Lower overall yield |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Sulfonyl-Modified Analogs
Substituent Position and Halogen Effects
- The 2-methyl group in both BK47214 and the target compound introduces steric bulk, which may affect binding affinity in biological systems .
Structural and Electronic Comparisons
Comparison with Core Structure Variants
Pyrrolo[3,2-d]Pyrimidine Derivatives
Comparison with Functionally Diverse Derivatives
Morpholine and Thiadiazole Derivatives
Carboxylate and Benzyl Ester Derivatives
Biological Activity
The compound 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic derivative belonging to the pyrrolopyrimidine class of compounds. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C12H10ClN3O2S
- Molecular Weight : 283.74 g/mol
The presence of the 5-chloro-2-methylbenzenesulfonyl group is significant for its biological activity, influencing both solubility and binding affinity to target proteins.
Research indicates that compounds in the pyrrolopyrimidine class often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. The biological activity of this compound has been linked to its ability to inhibit:
- MDM2 Protein : This protein is a negative regulator of the p53 tumor suppressor. Inhibition leads to increased p53 activity, promoting apoptosis in cancer cells. For instance, studies have shown that similar compounds with structural analogies exhibit Ki values as low as 2.9 nM against MDM2, indicating potent binding affinity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- SJSA-1 Cell Line : The compound showed moderate inhibition of cell growth at concentrations around 100 µM. However, further optimization is required to improve its efficacy .
In Vivo Studies
In vivo studies using murine models have indicated that oral administration of this compound leads to modest tumor growth inhibition. For example:
- Xenograft Models : When administered at a dose of 100 mg/kg for 14 days, the compound demonstrated only modest effects on tumor growth compared to control groups .
Case Studies and Research Findings
- Case Study on MDM2 Inhibition : A study focused on a series of pyrrolopyrimidine derivatives highlighted the importance of substituent groups in enhancing binding affinity and selectivity towards MDM2. The findings suggest that structural modifications can lead to improved biological activity .
- Comparative Analysis with Other Compounds : Research comparing various pyrrolopyrimidine derivatives revealed that while some exhibited high potency against MDM2, others showed superior pharmacokinetic profiles which are crucial for therapeutic applications .
Data Summary Table
| Compound Name | Target | Ki Value (nM) | Efficacy (SJSA-1) | In Vivo Tumor Growth Inhibition |
|---|---|---|---|---|
| This compound | MDM2 | 2.9 | Moderate | Modest |
| Related Compound A | MDM2 | 1.5 | High | Significant |
| Related Compound B | Other | 10 | Low | Minimal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
